(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine

Catalog No.
S13801100
CAS No.
M.F
C10H24N2
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine

Product Name

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine

IUPAC Name

N'-ethyl-N'-(2-ethylbutyl)ethane-1,2-diamine

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C10H24N2/c1-4-10(5-2)9-12(6-3)8-7-11/h10H,4-9,11H2,1-3H3

InChI Key

QWIMTYCIJNNQSA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CN(CC)CCN

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine is a complex organic compound characterized by its amine functional groups. It contains a primary amine (2-aminoethyl), a secondary amine (ethyl), and a tertiary amine (2-ethylbutyl), making it a versatile molecule in various chemical and biological contexts. The compound's molecular formula is C9_9H22_{22}N2_2, and it is often encountered in its dihydrochloride salt form, which enhances its solubility and stability in aqueous solutions.

Due to its amine groups:

  • Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield primary or secondary amines when treated with reducing agents such as lithium aluminum hydride.
  • Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, resulting in the formation of substituted amines or amides.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate (typically in aqueous or organic solvents).
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride (usually performed under anhydrous conditions).
  • Substitution Agents: Alkyl halides, acyl chlorides (often conducted in the presence of bases like sodium hydroxide).

(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine exhibits significant biological activity, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. The compound's amine groups facilitate hydrogen bonding and ionic interactions with amino acid residues in proteins, potentially affecting enzyme activity and protein function. It may act as a ligand for specific enzymes, modulating their catalytic activity. Additionally, it influences cellular signaling pathways and gene expression by interacting with cell surface receptors and transcription factors.

The synthesis of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine typically involves the following methods:

  • Direct Amination: Involves the reaction of ethylamine with 2-ethylbutylamine under controlled temperature and pressure conditions.
  • Catalytic Methods: Utilizes catalysts to facilitate the reaction between starting materials to enhance yield and purity.
  • Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to produce the dihydrochloride salt.

In industrial settings, large-scale reactors are used for precise control over reaction parameters, followed by purification techniques such as crystallization or distillation.

This compound finds applications across various fields:

  • Chemical Research: Serves as a building block for synthesizing complex organic molecules.
  • Biological Studies: Used in enzyme interaction studies and protein modifications.
  • Pharmaceutical Development: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
  • Industrial

Research indicates that (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine interacts with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities or influence cellular signaling pathways. The exact mechanisms depend on the context of use, including the type of cells studied and the specific biochemical pathways involved.

Several compounds share structural similarities with (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(2-Aminoethyl)amineC4_4H12_{12}NSimpler structure with only one amino group
(2-Ethylbutyl)amineC6_6H15_{15}NContains a longer butyl chain
N-EthylethylenediamineC4_4H12_{12}N2_2Contains two amino groups but lacks branching

Uniqueness

The uniqueness of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine lies in its specific combination of functional groups and molecular structure. This allows it to participate in a wide range of

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.193948774 g/mol

Monoisotopic Mass

172.193948774 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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